molecular formula C12H12N2O2S B5591318 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate

Cat. No.: B5591318
M. Wt: 248.30 g/mol
InChI Key: YIJMFRQLECOZIK-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate is a complex organic compound that belongs to the class of thiazino-benzimidazole derivatives. This compound is known for its unique structural features, which include a fused thiazine and benzimidazole ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate typically involves the intramolecular cyclization of benzimidazole-thione derivatives. The process begins with the alkylation, benzylation, or bromoalkylation of benzimidazole-thione, followed by intramolecular heterocyclization to form the thiazino-benzimidazole structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions . The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiols or amines, and substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-1,4-benzoxazine
  • 2-(2,4-dimethoxybenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
  • 2-(2,3-dimethoxybenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
  • 2-(3,4,5-trimethoxybenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
  • 2-(4-ethylbenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
  • 2-(2-methoxybenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one

Uniqueness

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate stands out due to its specific acetate functional group, which can influence its reactivity and biological activity. This unique feature differentiates it from other similar compounds and can lead to distinct applications and effects .

Properties

IUPAC Name

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8(15)16-9-6-14-11-5-3-2-4-10(11)13-12(14)17-7-9/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJMFRQLECOZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2C3=CC=CC=C3N=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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